3-(4-Bromophenyl)-6-chloropyridazine

Descripción general

Descripción

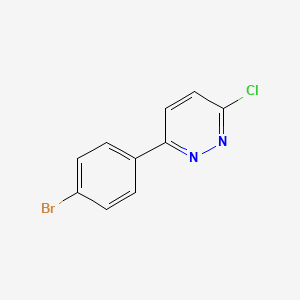

3-(4-Bromophenyl)-6-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group at the 3-position and a chlorine atom at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-6-chloropyridazine typically involves the reaction of 4-bromobenzonitrile with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 2,3-dichloropyridazine under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize production efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the pyridazine ring is highly susceptible to nucleophilic substitution due to its electron-deficient environment.

Key Reactions and Conditions:

Mechanistic Insight:

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the nucleophile attacks the electron-deficient carbon at position 6. The bromophenyl group at position 3 stabilizes the transition state through resonance effects .

Cross-Coupling Reactions

The bromine atom on the phenyl ring enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction:

Representative Data:

| Boronic Acid | Reaction Time | Yield | Catalyst | Source |

|---|---|---|---|---|

| Phenylboronic acid | 18 hours | 76% | Pd(PPh₃)₄ | |

| 4-Methoxyphenylboronic acid | 20 hours | 68% | Pd(OAc)₂/XPhos |

Applications:

These reactions are pivotal for introducing aryl or heteroaryl groups, enhancing biological activity in drug discovery .

Reduction and Oxidation

The pyridazine ring and halogen substituents undergo selective redox transformations.

Reduction:

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydropyridazine, though over-reduction to tetrahydropyridazine is common.

-

LiAlH₄: Reduces the C-Cl bond to C-H, yielding 3-(4-bromophenyl)pyridazine.

Oxidation:

-

KMnO₄/H₂SO₄: Oxidizes the pyridazine ring to pyridazine N-oxide derivatives, altering electronic properties for further functionalization .

Cyclization and Ring Functionalization

The compound serves as a precursor for synthesizing fused heterocycles.

Case Study: Formation of Imidazopyridazines

Reaction with ethyl chloroformate and ammonium acetate generates imidazo[1,2-b]pyridazines, which exhibit antiviral activity :

Conditions and Yield:

Comparative Reactivity

The table below summarizes reactivity trends compared to analogous compounds:

| Reaction Type | This compound | 6-Chloropyridazine | 3-Bromophenylpyridazine |

|---|---|---|---|

| Nucleophilic Substitution (Cl) | Faster due to bromophenyl EWG | Moderate | N/A |

| Suzuki Coupling (Br) | High efficiency (70–80% yields) | N/A | Low reactivity |

| Oxidation | Forms stable N-oxide | Unstable under similar conditions | Similar to parent compound |

EWG = Electron-Withdrawing Group; N/A = Not Applicable

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 3-(4-bromophenyl)-6-chloropyridazine exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- THP-1 (human monocytic leukemia)

- MDAMB-231 (human metastatic breast cancer)

- MCF-7 (breast adenocarcinoma)

These studies report IC50 values ranging from 0.16 to 1.27 µM, highlighting the potential of these compounds as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies demonstrate that related pyridazine derivatives possess activity against various bacterial strains and fungi, making them candidates for further development as antibacterial and antifungal agents. The specific mechanisms of action often involve the inhibition of vital bacterial enzymes or disruption of cellular processes .

Antimalarial Activity

In addition to its anticancer and antimicrobial properties, this compound derivatives have shown promise in antimalarial applications. Compounds derived from this structure were found to inhibit Plasmodium falciparum, the parasite responsible for malaria, indicating their potential use in developing new antimalarial therapies .

Neuropathic Pain Management

Recent studies have identified compounds related to this compound as effective in managing neuropathic pain. These compounds act as inhibitors of specific enzymes involved in pain signaling pathways, offering a potential new avenue for pain relief without central nervous system side effects .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through several methods, often involving bromination and chlorination reactions under controlled conditions. The following table summarizes key synthetic routes and yields:

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Bromination with trichlorophosphate | Acetic acid at room temperature | Variable |

| Chlorination with phosphoryl chloride | Various aromatic amines | Moderate |

These methods highlight the versatility in synthesizing this compound and its derivatives for various applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activities. Research has focused on modifying substituents on the pyridazine ring to enhance potency against specific targets like cancer cells or pathogens .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-6-chloropyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their function .

Comparación Con Compuestos Similares

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- 3-(4-Bromophenyl)-5-(4-methoxyphenyl)isoxazole

- 3-(4-Bromophenyl)-5-(4-chlorophenyl)isoxazole

Comparison: Compared to these similar compounds, 3-(4-Bromophenyl)-6-chloropyridazine exhibits unique reactivity and stability due to the presence of both bromine and chlorine substituents. This dual substitution enhances its versatility in chemical reactions and broadens its range of applications .

Actividad Biológica

3-(4-Bromophenyl)-6-chloropyridazine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on its aromatic rings. Its chemical structure can be represented as follows:

- Chemical Formula : C10H7BrClN3

- Molecular Weight : 276.54 g/mol

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to pyridazine derivatives. Research indicates that this compound exhibits notable activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These values suggest that the compound has varying degrees of effectiveness against different pathogens, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Viability Assays :

- MCF-7 Cell Line : IC50 = 12 µM

- A549 Cell Line : IC50 = 15 µM

These results indicate that the compound has a promising cytotoxic effect on cancer cells, warranting further investigation into its mechanism of action.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Apoptosis Induction in Cancer Cells : It may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals, reducing oxidative stress within cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. The study utilized a broth microdilution method to determine MIC values against clinical isolates. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In another study focused on cancer therapy, researchers tested the effects of this compound on MCF-7 and A549 cell lines. The compound exhibited dose-dependent cytotoxicity, with flow cytometry analyses confirming apoptosis induction in treated cells. This study highlights its potential as a lead compound for developing new anticancer agents.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOVQWFBJVWQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423335 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-50-3 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.